molecular formula C23H20N2O3S B2571371 Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate CAS No. 341968-04-5

Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate

Cat. No.: B2571371
CAS No.: 341968-04-5
M. Wt: 404.48
InChI Key: HIPGRBOGOAQLAW-UHFFFAOYSA-N
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Description

Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a carboxylate group, a diphenylmethylene group, and a hydrazino group, making it a versatile molecule for research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzene derivatives, diphenylmethane, and hydrazine.

  • Reaction Steps: The process involves multiple steps, including diazotization, coupling reactions, and esterification.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution reagents: Halogens, alkyl halides.

Major Products Formed:

  • Carboxylic acids, amines, halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical transformations.

Comparison with Similar Compounds

  • Methyl 2-((diphenylmethylene)amino)acetate

  • N-(Diphenylmethylene)glycine methyl ester

  • Benzophenoneimine glycine methyl ester

Properties

IUPAC Name

methyl 2-[2-(2-benzhydrylidenehydrazinyl)-2-oxoethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-28-23(27)19-14-8-9-15-20(19)29-16-21(26)24-25-22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPGRBOGOAQLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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